![molecular formula C19H27NO4 B1464097 4-[2-(4-Carboxyphenyl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 906745-32-2](/img/structure/B1464097.png)
4-[2-(4-Carboxyphenyl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
The compound “4-[2-(4-Carboxyphenyl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester” is a derivative of N-Boc piperazine . It is also known as “tert-Butyl 4- (formylmethyl)piperidine-1-carboxylate” and has the empirical formula C12H21NO3 . It is used as a reactant for the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .
Synthesis Analysis
The synthesis of this compound involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The structure of this compound has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure features C–H…O intermolecular interactions .Chemical Reactions Analysis
This compound is a valuable building block in organic synthesis . It serves as an intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 38-42 °C . It has a molecular weight of 227.30 . The SMILES string representation of the compound is [H]C (=O)CC1CCN (CC1)C (=O)OC © ©C .Scientific Research Applications
Synthesis of Biological Active Alkaloids
The versatility of similar piperidine derivatives, such as 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, has been demonstrated in the stereoselective synthesis of biological active alkaloids, including sedridine, allosedridine, and coniine. This showcases the potential of such compounds as chiral building blocks for producing structurally diverse molecules with biological activities (Passarella et al., 2005).
Development of Piperidine Derivatives for Anticancer Agents
Research on the synthesis of new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety has highlighted the anticancer potential of these compounds. This study synthesized and evaluated a series of compounds, finding several with promising anticancer activity, thus indicating the therapeutic usefulness of piperidine-based structures in anticancer drug development (Rehman et al., 2018).
Asymmetric Synthesis and Chemical Characterization
The asymmetric synthesis of piperidine derivatives from serine and their further elaboration into a broad range of amines containing a substituted piperidine subunit has been documented. This approach enables the production of optically pure piperidines, underscoring the importance of such compounds in synthetic chemistry for developing new pharmaceuticals and materials (Acharya & Clive, 2010).
Structural and Biological Characterization
Studies on N-Boc piperazine derivatives, including synthesis, characterization, and biological evaluation, have provided insights into the molecular structure and potential biological activities of such compounds. These investigations contribute to the understanding of how structural variations in piperidine and piperazine derivatives can influence their physical properties and interactions with biological systems (Kulkarni et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The compound’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery . It is expected to continue to serve as a useful building block in the synthesis of novel organic compounds .
properties
IUPAC Name |
4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-12-10-15(11-13-20)5-4-14-6-8-16(9-7-14)17(21)22/h6-9,15H,4-5,10-13H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPRIDFMIYNINS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Carboxyphenyl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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